3-(Trifluoromethyl)oxetan-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)oxetan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO/c5-4(6,7)3(8)1-9-2-3/h1-2,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGIAUXGSWYJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Control in the Synthesis of 3 Trifluoromethyl Oxetan 3 Amine Derivatives
Diastereoselective Synthetic Methods
Diastereoselective synthesis aims to control the relative stereochemistry at multiple stereocenters within a molecule. For derivatives of 3-(trifluoromethyl)oxetan-3-amine, this often involves reactions that create the amine-bearing stereocenter in relation to another existing or simultaneously formed stereocenter.
A notable strategy is the metal-free diastereoselective formal 1,3-dipolar cycloaddition. mdpi.com This method has been used for the desymmetrization of cyclopentene-1,3-diones using N-2,2,2-trifluoroethylisatin ketimines, leading to the formation of complex polycyclic structures containing multiple stereogenic centers with good diastereoselectivity. mdpi.com In one application, this formal [3+2] cycloaddition reaction was extended to a trifluoromethyl-substituted iminomalonate, which reacted with various cyclopentenediones to yield bicyclic heterocycles with excellent diastereoselectivity (all cases >20:1 dr). mdpi.com
Another powerful approach is the interceptive decarboxylative benzylic cycloaddition (IDBC) under palladium catalysis. This method has been successfully applied to the synthesis of trifluoromethyl-substituted indolines from nonvinyl, trifluoromethyl benzoxazinanones and sulfur ylides, demonstrating high diastereoselectivity. researchgate.net The reaction is proposed to proceed through a palladium-π-benzyl zwitterionic intermediate. researchgate.net Optimization of reaction conditions, including the choice of base and temperature, has proven crucial for achieving high yields and diastereomeric ratios. For instance, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base at 50 °C can significantly improve reaction outcomes. mdpi.com
Table 1: Diastereoselective Cycloaddition for the Synthesis of Functionalized Heterocycles mdpi.com
| Entry | Reactant 1 | Reactant 2 | Base | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | N-2,2,2-trifluoroethylisatin ketimine | Cyclopentene-1,3-dione | DABCO | 50 | 92 | 85:15 |
| 2 | Trifluoromethyl-substituted iminomalonate | 2-methyl-cyclopentene-1,3-dione | DABCO | 50 | 54 | >20:1 |
| 3 | Trifluoromethyl-substituted iminomalonate | 2-methoxy-cyclopentene-1,3-dione | DABCO | 50 | 42 | >20:1 |
Enantioselective Approaches
Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. Given the importance of single-enantiomer α-CF3 amines in bioactive compounds, numerous stereoselective methods have been developed. nih.gov
Biocatalysis offers a sustainable and highly efficient route. Engineered enzymes, such as heme-containing proteins, have been utilized for the enantioselective N–H bond insertion of acceptor-acceptor carbene donors. nih.gov This strategy, using benzyl (B1604629) 2-diazotrifluoropropanoate as a carbene source, can produce chiral α-trifluoromethyl amino esters with excellent yields and high enantiomeric ratios (er). nih.gov A key advantage of this biocatalytic approach is the ability to achieve enantiodivergence; by modifying the diazo reagent, the enantioselectivity of the enzyme can be inverted to produce the opposite enantiomer with high fidelity. nih.gov This method is compatible with a wide range of aniline (B41778) substrates, including those with para, meta, and ortho substitutions. nih.gov
Catalytic asymmetric methods using chiral metal complexes or organocatalysts are also prevalent. For example, the zinc-catalyzed alkynylation of acyclic trifluoromethyl ketimines has been achieved using a BINOL-derived ligand. nih.gov Similarly, chiral phosphoric acids have emerged as powerful catalysts for the asymmetric synthesis of various heterocyclic structures through reactions involving oxetanes. beilstein-journals.orgacs.org The steric and electronic properties of the catalyst are critical for achieving high reaction efficiency and enantioselectivity. nih.gov
Table 2: Enantioselective N-H Carbene Insertion Catalyzed by Ht-Cc552 Variant nih.gov
| Entry | Aniline Substrate | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 4-Methoxyaniline | 99 | 95:5 |
| 2 | 3-Methoxyaniline | 99 | 94:6 |
| 3 | 2-Methoxyaniline | 41 | 90:10 |
| 4 | 4-Fluoroaniline | 99 | 94:6 |
| 5 | 3-Chloro-4-fluoroaniline | 32 | 88:12 |
Application of Chiral Building Blocks
The use of chiral building blocks, or the "chiral pool," is a foundational strategy in asymmetric synthesis. nih.gov This approach utilizes readily available, enantiomerically pure natural products or their derivatives as starting materials. The inherent stereochemistry of the building block is transferred through the synthetic sequence to the final product, thus controlling its absolute configuration.
In the context of this compound derivatives, this could involve starting with a chiral precursor such as an enantiopure amino acid or alcohol. nih.gov For example, robust methods have been developed for the gram-scale synthesis of various functionalized 3,3-disubstituted oxetanes, including amines, alcohols, and carboxylic acids, which can serve as versatile chiral building blocks. chemrxiv.orgchemrxiv.org A synthetic route might begin with the desymmetrization of a prochiral imide using a chiral lithium amide base to create a highly functionalized, enantiomerically enriched intermediate. orgsyn.org This intermediate, containing the necessary stereocenter, can then be elaborated into the target oxetane (B1205548) structure. The synthesis of chiral amines via the asymmetric hydrogenation of ketones using catalysts like Noyori's chiral Ru-catalyst also provides a powerful route to key chiral intermediates. nih.gov
Asymmetric Ring-Opening of Oxetanes
The asymmetric ring-opening of prochiral 3-substituted oxetanes is a powerful desymmetrization strategy to access highly functionalized chiral molecules. researchgate.netutexas.edu Because 3-substituted oxetanes are prochiral, their ring-opening can generate a chiral center. utexas.edu This transformation is often catalyzed by chiral Lewis acids or Brønsted acids. researchgate.netnih.gov
Chiral phosphoric acids, particularly those based on a SPINOL or BINOL backbone, have been effectively used to catalyze the intramolecular ring-opening of oxetanes. beilstein-journals.orgresearchgate.net These catalysts can activate the oxetane, facilitating a nucleophilic attack that proceeds with high enantioselectivity. acs.orgresearchgate.net For instance, the reaction of oxetane-tethered aldehydes with anilines in the presence of a chiral phosphoric acid can afford chiral tetrahydroisoquinolines in excellent yields and high enantioselectivities. acs.org
Metal-based catalysts have also been employed. Copper complexes with chiral bisoxazoline ligands, for example, have been used in the Lewis-acid-catalyzed opening of 2-aryl-2-ethynyloxetanes by anilines to produce γ-amino alcohols containing a tertiary carbon stereocenter. beilstein-journals.orgnih.gov A significant challenge in these reactions is that the alcohol product can act as a competing nucleophile. utexas.edu Therefore, many successful protocols involve intramolecular ring-openings or the use of strong, non-protic nucleophiles. utexas.edu
Chemical Reactivity and Transformations of 3 Trifluoromethyl Oxetan 3 Amine and Its Analogs
Ring-Opening Reactions of the Oxetane (B1205548) Moiety
The inherent ring strain of the oxetane core, approximately 25.5 kcal/mol, makes it susceptible to ring-opening reactions, a characteristic widely exploited in synthetic chemistry. beilstein-journals.org This reactivity provides a pathway to more complex and functionalized molecules.
Nucleophilic Ring-Opening Pathways
The oxetane ring can be opened by various nucleophiles. beilstein-journals.orgresearchgate.netrsc.org These reactions are often catalyzed by acids, which activate the oxetane oxygen, facilitating nucleophilic attack. For instance, in the presence of a chiral Brønsted acid catalyst, 3-substituted oxetanes can undergo asymmetric ring-opening, providing access to highly functionalized chiral building blocks. researchgate.netrsc.org The choice of nucleophile and reaction conditions can direct the regioselectivity of the ring-opening process. researchgate.net For example, the reaction of bicyclic aziridines, which can be seen as analogs, with different nucleophiles can lead to either aminomethyl oxazolidinones or aziridinyl ureas depending on the amine, solvent, and substitution pattern. researchgate.net
The reactivity of the oxetane is also influenced by the substituents on the ring. The presence of the electron-withdrawing trifluoromethyl group at the 3-position can impact the electronic nature of the oxetane and its susceptibility to nucleophilic attack. While specific studies on the nucleophilic ring-opening of 3-(trifluoromethyl)oxetan-3-amine are not extensively detailed in the provided results, the general principles of oxetane chemistry suggest that such reactions are feasible and would lead to γ-trifluoromethylated amino alcohols or other functionalized products depending on the nucleophile used.
Rearrangements and Ring Expansions
Beyond simple ring-opening, oxetanes can undergo rearrangements and ring expansions to form larger heterocyclic systems. researchgate.net For instance, the conversion of oxetan-3-one derivatives to various heterocycles has been reported. acs.org One notable example involves a base-mediated rearrangement of 3-(nitromethylene)oxetanes to form isoxazoles. acs.org This transformation is proposed to proceed through a strained oxetene intermediate that undergoes ring opening. acs.org
Furthermore, tandem reactions involving ring expansion have been developed. For example, an enantioselective arylation/semipinacol rearrangement of tertiary allylic alcohols containing an oxetane ring can lead to the formation of β-aryl spirocyclic ketones. rsc.org These types of reactions highlight the potential of the oxetane moiety to serve as a precursor for more complex molecular architectures.
Reactions Involving the Amine Functionality
The primary amine group of this compound is a versatile functional handle for a variety of chemical transformations, allowing for its incorporation into larger molecules and the synthesis of diverse derivatives.
Amide Bond Formation
The formation of an amide bond is a fundamental transformation in organic and medicinal chemistry. researchgate.netcore.ac.uk The amine group of this compound can readily react with carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) to form the corresponding amides. nih.gov While direct coupling of an amine with a carboxylic acid is a common strategy, access to N-trifluoromethyl amides can be challenging. nih.gov However, methods have been developed for the synthesis of N-trifluoromethyl amides from carboxylic acids, which could be applicable to analogs of the title compound. nih.gov The reactivity in amide bond formation is crucial for integrating the trifluoromethyl-oxetane motif into peptides and other biologically relevant scaffolds.
Reductive Amination Reactions
Reductive amination is a powerful method for the formation of C-N bonds, converting a carbonyl group (aldehyde or ketone) and an amine into a more substituted amine via an intermediate imine. wikipedia.orgmasterorganicchemistry.com This reaction is typically carried out in the presence of a reducing agent. wikipedia.org this compound can serve as the amine component in reductive amination reactions with various aldehydes and ketones to yield secondary amines. This one-pot procedure is highly efficient and avoids the issue of over-alkylation often encountered in direct alkylation of amines. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing the imine in the presence of the carbonyl starting material. masterorganicchemistry.com This reaction is widely used in the synthesis of complex amines. nih.govorganic-chemistry.org
Nucleophilic Aromatic Substitution (SNA) with Oxetane Amines
Nucleophilic aromatic substitution (SNA) is a key reaction for the formation of aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. uomustansiriyah.edu.iqpressbooks.pubmasterorganicchemistry.com The amine group of this compound can act as a nucleophile in SNA reactions with suitable aryl halides or other activated aromatic systems. nih.govrsc.org The reaction proceeds via an addition-elimination mechanism, where the amine attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. uomustansiriyah.edu.iqpressbooks.pub The presence of electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group on the aromatic ring significantly accelerates the reaction. pressbooks.pubmasterorganicchemistry.com This methodology provides a direct route to arylated oxetane amines, which are valuable building blocks in medicinal chemistry.
Below is a table summarizing the reactivity of this compound and its analogs:
| Reaction Type | Reactant(s) | Product Type | Key Features |
| Ring-Opening Reactions | |||
| Nucleophilic Ring-Opening | Nucleophile (e.g., H₂O, ROH, RNH₂) | γ-Functionalized amino alcohol derivatives | Acid or base-catalyzed; can be enantioselective. researchgate.netrsc.org |
| Rearrangements/Ring Expansions | Base or Lewis Acid | Larger heterocycles (e.g., isoxazoles, spirocycles) | Proceeds through strained intermediates or tandem processes. acs.orgrsc.org |
| Reactions of Amine Functionality | |||
| Amide Bond Formation | Carboxylic acid or derivative | Amide | Fundamental for peptide synthesis and derivatization. researchgate.netcore.ac.uk |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent | Secondary Amine | Efficient one-pot synthesis of substituted amines. wikipedia.orgmasterorganicchemistry.com |
| Nucleophilic Aromatic Substitution (SNA) | Activated Aryl Halide | Arylated Amine | Forms aryl-nitrogen bonds; requires electron-withdrawing groups on the aromatic ring. uomustansiriyah.edu.iqpressbooks.pub |
Diversification of the Nitrogen Center
The primary amine of this compound is a key functional handle for molecular diversification, allowing for the synthesis of a wide array of derivatives. The oxetane ring plays a significant role in modulating the basicity of this proximal amine, a feature of great interest in drug design. nih.gov The nitrogen center can be readily functionalized through various reactions, including alkylation, acylation, and participation in cross-coupling processes.
Research has demonstrated the synthesis of N-substituted analogs, such as N-substituted 6-trifluoromethyl-1,3-oxazinanes, which are derived from related trifluoromethyl amino alcohols. scielo.br These transformations highlight the utility of the amino group as a nucleophile. For instance, the cyclization of 4-ylamino-1,1,1-trifluoro-butan-2-ols with formaldehyde (B43269) or triphosgene (B27547) yields the corresponding oxazinanes and oxazinan-2-ones. scielo.br
Furthermore, the nitrogen center can be incorporated into more complex heterocyclic systems. A modular route to 3,3-disubstituted oxetanes has been developed, showcasing the versatility of the amino group in forming amide bioisosteres. beilstein-journals.org Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully employed to functionalize related oxetane systems, demonstrating that the nitrogen center can form new carbon-nitrogen bonds under catalytic conditions without degrading the oxetane motif. nih.govrsc.org The development of methods for synthesizing 3-amino-3-aryloxetanes via photoredox/nickel cross-coupling catalysis further expands the toolkit for diversifying this scaffold. beilstein-journals.org Such strategies are crucial for exploring the chemical space around the oxetane core for applications in drug discovery. researchgate.net
Table 1: Examples of N-Center Diversification Reactions
| Reaction Type | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Cyclization | 4-ylamino-1,1,1-trifluoro-butan-2-ols, Formaldehyde | N-substituted 6-trifluoromethyl-1,3-oxazinanes | Forms a new heterocyclic ring incorporating the nitrogen atom. | scielo.br |
| Cross-Coupling | Oxetane-triflate, Amine | N-Aryl/Alkyl Oxetane | Palladium-catalyzed Buchwald-Hartwig amination. | nih.gov |
| Reductive Amination | Aldehyde, this compound | N-Alkyl derivative | Forms a secondary amine; used in inhibitor synthesis. | nih.gov |
| Aza-Michael Addition | Methyl 2-(oxetan-3-ylidene)acetate, NH-Heterocycles | Substituted oxetane amino acid derivatives | Creates complex heterocyclic amino acid structures. | researchgate.netmdpi.com |
Reactivity of the Trifluoromethyl Group in Oxetane Systems
The trifluoromethyl (CF3) group imparts unique electronic properties to the oxetane ring, influencing its stability and reactivity. While often considered relatively inert, the CF3 group can participate in specific chemical transformations.
C-F Bond Activation and Functionalization
The activation of the highly stable C-F bond in trifluoromethyl groups is a significant challenge in organic chemistry. nih.govrsc.org However, recent advances have demonstrated that such transformations are possible, providing pathways to novel difluorinated and monofluorinated compounds. This strategy has been applied to trifluoromethyl ketones and their derivatives, which can be considered analogs for understanding the potential reactivity of this compound. nih.gov
Methods for the selective cleavage of a single C-F bond in trifluoromethyl ketones have been developed using visible-light photoredox catalysis. nih.gov This process generates a difluoromethyl radical that can engage in intermolecular C-C bond formation. The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has been shown to be critical for this selective single C-F bond cleavage. nih.gov Similarly, catalytic methods for the reduction of ArCF3 to ArCF2H have been developed, showcasing highly selective activation of a single C-F bond. rsc.org While direct examples on trifluoromethylated oxetanes are scarce, these methodologies for activating C-F bonds in analogous trifluoromethylated compounds suggest potential pathways for the functionalization of the CF3 group in oxetane systems. rsc.orgsioc-journal.cn
Cycloaddition Reactions with Trifluoromethylated Components
Cycloaddition reactions are a powerful method for constructing ring systems, including the oxetane core itself. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a primary method for synthesizing oxetanes. nih.govacs.org Trifluoromethyl ketones are particularly effective substrates for these reactions.
N-heterocyclic carbene (NHC)-catalyzed [2+2] annulation between trifluoromethyl ketones and allenoates has been developed to produce 2-alkylideneoxetanes with high yields and good diastereoselectivity. beilstein-journals.orgnih.gov The presence of the trifluoromethyl group is often essential for the reaction to proceed. beilstein-journals.orgacs.org Lewis base-catalyzed [2+2] cycloadditions of allenoates with trifluoromethyl ketones have also been reported, yielding highly substituted oxetanes. acs.org These methods highlight the role of the trifluoromethyl group in activating the ketone for cycloaddition, facilitating the formation of the strained four-membered oxetane ring.
Table 2: [2+2] Cycloaddition for Oxetane Synthesis
| Catalyst/Method | Trifluoromethylated Component | Coupling Partner | Product Type | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| N-Heterocyclic Carbene (NHC) | Trifluoromethyl ketones | γ-substituted allenoates | 2-Alkylideneoxetanes | >90% yields, good dr | beilstein-journals.orgnih.gov |
| β-isocupreidine | Trifluoromethyl ketones | Allenoates | Optically active 2-alkyleneoxetanes | Moderate to good yields, high ee | acs.org |
| Visible-light-induced | Anthraquinones | Olefins | Spirocyclic oxetanes | High regioselectivity | researchgate.net |
Chemical Stability and Degradation Pathways
The stability of the oxetane ring is a balance between its inherent ring strain, which makes it susceptible to ring-opening reactions, and the electronic effects of its substituents. The product 3-[3-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride is considered stable under standard conditions, with hazardous polymerization not expected to occur. cymitquimica.com
However, the oxetane ring can undergo cleavage under specific conditions. For example, chiral spirocyclic oxetanes have been shown to undergo a photochemical retro-Paternò-Büchi reaction, decomposing into a carbonyl component and an olefin. acs.org This decomposition can proceed via either C-O or C-C bond scission at the spirocyclic carbon. acs.org Acid-catalyzed reactions can also lead to ring-opening or rearrangement. For instance, 2,2-bis(trifluoromethyl)-4-alkoxy-oxetanes react with alcohols in the absence of a catalyst to form acetals via ring-opening. beilstein-journals.org The stability of oxetane ethers has been shown to be high under various acidic, basic, and nucleophilic conditions, though secondary alcohol oxetane ethers can show some instability in strong acid. rsc.org
Hydrolytic Stability of N-Trifluoromethyl Amines
While this compound contains a C-CF3 bond, the hydrolytic stability of the isomeric N-trifluoromethyl (N-CF3) amines is an important topic in medicinal chemistry due to the potential for this group to act as a bioisostere. acs.orgnih.gov Studies have shown that, in contrast to the generally stable C-CF3 group, the N-CF3 group on amines is often prone to hydrolysis. acs.orgdigitellinc.comresearchgate.net
The stability of N-trifluoromethyl amines is highly dependent on the pH of the aqueous environment and the structure of the amine. Research indicates that N-trifluoromethyl secondary and tertiary amines can be unstable, particularly under acidic conditions. researchgate.net For example, a study investigating various N-trifluoromethyl amines found significant degradation over time in solutions with a pH of 1.0. researchgate.net In contrast, N-trifluoromethyl azoles exhibit excellent aqueous stability, making them more suitable for applications in drug design. acs.orgnih.govresearchgate.net This susceptibility to hydrolysis is a key consideration and a potential liability for N-trifluoromethyl amines in biological systems. researchgate.net
Table 3: Hydrolytic Stability of Selected N-Trifluoromethyl Amines
| Compound Type | Condition (pH) | Stability Profile | Decomposition Products | Reference |
|---|---|---|---|---|
| N-CF3 Secondary Amine | pH 1.0 | Prone to hydrolysis; significant degradation within hours. | Corresponding non-fluorinated amine | researchgate.net |
| N-CF3 Tertiary Amine | pH 7.4 | Generally more stable than secondary amines, but still susceptible. | - | researchgate.net |
| N-CF3 Azoles | Aqueous Media | Excellent aqueous stability across various pH levels. | - | acs.orgnih.govresearchgate.net |
3 Trifluoromethyl Oxetan 3 Amine As a Building Block and Scaffold in Advanced Organic Synthesis
The strategic incorporation of unique structural motifs is a cornerstone of modern organic synthesis and medicinal chemistry. 3-(Trifluoromethyl)oxetan-3-amine has emerged as a valuable building block, offering chemists a tool to construct complex molecules with desirable physicochemical and biological properties. cymitquimica.com Its distinct three-dimensional structure, featuring a quaternary carbon center, provides a rigid scaffold that is increasingly sought after in drug design. researchgate.net
Theoretical and Computational Investigations of 3 Trifluoromethyl Oxetan 3 Amine
Electronic Structure and Conformation Studies
The electronic structure and conformation of 3-(trifluoromethyl)oxetan-3-amine are largely dictated by the interplay between the puckered four-membered oxetane (B1205548) ring and the steric and electronic demands of the trifluoromethyl and amine substituents at the C3 position.
The oxetane ring is not planar and adopts a puckered conformation to alleviate torsional strain from eclipsing interactions between adjacent ring substituents. researchgate.netacs.orgmdpi.com The degree of puckering is influenced by the nature of the substituents. For instance, X-ray crystallographic studies of the insecticide EDO, a substituted oxetane, revealed a puckering angle of 16°. acs.org In the case of this compound, the bulky and highly electronegative trifluoromethyl group, alongside the amine group, is expected to significantly influence the ring's geometry.
Computational studies on related 3,3-disubstituted oxetanes, such as 3,3-bis(difluoroaminomethyl)oxetane, provide insights into the conformational preferences of substituents on the oxetane ring. In 3,3-bis(difluoroaminomethyl)oxetane, the conformation of the difluoroamine (B82689) groups is determined by the minimization of non-bonded interactions between fluorine and hydrogen atoms. researchgate.net A similar principle would apply to this compound, where the rotational orientation of the trifluoromethyl and amine groups will be adopted to minimize steric clashes.
The nitrogen atom of the amine group is expected to be pyramidal, a common feature for amines. researchgate.net The electronic environment of the molecule will be heavily influenced by the strong electron-withdrawing trifluoromethyl group. This will affect the electron density distribution across the molecule, particularly at the adjacent C3 carbon and the amine group, which in turn influences the molecule's reactivity and intermolecular interactions.
Mechanistic Studies of Chemical Reactions
While specific mechanistic studies for reactions involving this compound are not extensively documented in the literature, computational studies on related amino-oxetanes provide valuable insights into potential reaction pathways. One notable reaction is the formation of amino-oxetanes from oxetane sulfonyl fluorides, which has been investigated through kinetic and computational studies. nih.gov
These studies support a mechanism involving the formation of a planar oxetane carbocation as the rate-determining step, which is then trapped by an amine nucleophile. nih.gov This suggests that this compound could potentially be synthesized via a similar pathway, where an appropriate oxetane precursor forms a carbocation at the C3 position, which is then captured by an ammonia (B1221849) equivalent.
Furthermore, the oxetane ring itself can undergo ring-opening reactions under certain conditions, often catalyzed by acids. beilstein-journals.org Computational studies on such reactions for other oxetanes could help predict the reactivity of this compound in acidic environments. The strong electron-withdrawing nature of the trifluoromethyl group would likely influence the stability of any cationic intermediates formed during such a process.
Quantum Chemical Calculations
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like this compound. Although specific DFT studies on this exact molecule are scarce, the methodologies are well-established from studies on related compounds. researchgate.net
For a molecule like this compound, DFT calculations could be employed to determine a range of properties, including:
Optimized Geometry: Predicting bond lengths, bond angles, and dihedral angles to describe the three-dimensional structure of the most stable conformer.
Vibrational Frequencies: Calculating the infrared (IR) spectrum to identify characteristic vibrational modes.
Electronic Properties: Determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.
Electrostatic Potential (ESP): Mapping the ESP surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of reaction.
Based on studies of analogous fluorinated and aminated compounds, it can be anticipated that the trifluoromethyl group will significantly lower the energy of the molecular orbitals and create a region of positive electrostatic potential around the C3-CF3 bond. The nitrogen atom of the amine group, with its lone pair of electrons, would be a primary site for protonation and nucleophilic attack.
Structure-Property Relationship Modeling (excluding biological activity prediction)
Modeling the relationship between the structure of this compound and its physicochemical properties is essential for understanding its behavior in various chemical systems. The introduction of an oxetane ring and a trifluoromethyl group can significantly impact properties such as lipophilicity, aqueous solubility, and basicity.
Studies on a range of 3,3-disubstituted oxetanes have shown that the introduction of fluorinated groups like trifluoromethyl (CF3) significantly increases lipophilicity (LogP). chemrxiv.org This is a critical parameter in medicinal chemistry and materials science. Conversely, the oxetane ring itself is a polar motif that can improve aqueous solubility compared to non-polar analogues like a gem-dimethyl group. acs.orgacs.org
The basicity (pKa) of the amine group in this compound is another important property that can be predicted through structure-property relationship modeling. The presence of the electron-withdrawing trifluoromethyl group is expected to significantly decrease the basicity of the amine compared to a non-fluorinated analogue. This is due to the inductive effect of the CF3 group, which reduces the electron density on the nitrogen atom, making its lone pair less available for protonation. The oxetane ring itself also influences the basicity of proximal amines. acs.orgacs.org
A summary of the expected influence of the key structural motifs on the physicochemical properties of this compound is presented in the table below.
| Structural Feature | Influence on Physicochemical Properties |
| Oxetane Ring | Increases polarity and potential for improved aqueous solubility. Acts as a hydrogen bond acceptor. acs.orgmdpi.com |
| Trifluoromethyl (CF3) Group | Significantly increases lipophilicity. Strongly electron-withdrawing, leading to a decrease in the basicity of the amine group. |
| Amine (NH2) Group | Provides a basic center and a site for hydrogen bond donation. |
Future Perspectives in 3 Trifluoromethyl Oxetan 3 Amine Research
Innovations in Synthetic Methodologies
The development of efficient and stereoselective synthetic routes to 3-(Trifluoromethyl)oxetan-3-amine is crucial for unlocking its full potential. While the synthesis of related α-trifluoromethyl amines and substituted oxetanes has seen significant progress, future research will likely focus on novel catalytic and asymmetric methods tailored to this specific scaffold.
Future synthetic strategies are anticipated to move towards more efficient and scalable catalytic processes. One promising avenue is the development of catalytic enantioselective methods for the synthesis of α-trifluoromethyl amines. nih.gov These methods can be broadly categorized into the reduction of CF3-substituted ketimines, nucleophilic addition to CF3-substituted imines, and umpolung reactions. nih.gov The application of these strategies to precursors of this compound could provide asymmetric access to this chiral amine.
For instance, the catalytic enantioselective reduction of a suitable trifluoromethyl-substituted oxetanyl ketimine could be a direct approach. The table below summarizes some existing catalytic systems for the asymmetric reduction of trifluoromethyl ketimines, which could be adapted for this purpose.
| Catalyst System | Substrate Class | Key Features | Potential for this compound Synthesis |
|---|---|---|---|
| Chiral Brønsted Acids | Aromatic and Aliphatic CF3-Ketimines | High enantioselectivity, metal-free. | Adaptable for the reduction of an oxetanyl trifluoromethyl ketimine precursor. |
| Transition Metal Catalysts (e.g., Iridium, Rhodium) | Aromatic and Aliphatic CF3-Ketimines | High turnover numbers, broad substrate scope. | Could offer a robust and scalable route. |
| Organocatalysts (e.g., Chiral Amines) | CF3-Imines | Mild reaction conditions, good functional group tolerance. | Potentially suitable for complex substrates. |
Furthermore, innovative approaches to constructing the trifluoromethylated oxetane (B1205548) core are also a key area of future research. This could involve novel cyclization strategies or the direct trifluoromethylation of pre-formed oxetane derivatives.
Elucidation of Novel Reactivity Patterns
The reactivity of this compound is expected to be a rich area of investigation, driven by the interplay of the strained oxetane ring and the electron-withdrawing trifluoromethyl group. Future research will likely focus on exploring its unique reactivity to generate diverse molecular scaffolds.
A primary area of interest will be the selective ring-opening of the oxetane. rsc.orgresearchgate.net The regioselectivity of this process will be influenced by both steric and electronic factors. The presence of the trifluoromethyl group is expected to significantly influence the stability of potential carbocationic intermediates, thereby directing the outcome of acid-catalyzed ring-opening reactions. beilstein-journals.org Nucleophilic attack at the C2 or C4 positions would lead to functionalized 1,3-diols, which are valuable building blocks in organic synthesis.
The amine functionality also offers a handle for a wide range of derivatization reactions. Future studies will likely explore acylation, alkylation, and arylation reactions to generate a library of derivatives with diverse properties. The table below outlines potential derivatization reactions and their expected products.
| Reaction Type | Reagent | Expected Product Class | Potential Applications |
|---|---|---|---|
| Acylation | Acid chlorides, Anhydrides | Amides | Medicinal chemistry, materials science |
| Sulfonylation | Sulfonyl chlorides | Sulfonamides | Bioactive compounds |
| Reductive Amination | Aldehydes, Ketones | Secondary and Tertiary Amines | Diversification of molecular scaffolds |
| Buchwald-Hartwig Amination | Aryl halides | N-Aryl derivatives | Synthesis of complex molecules |
Understanding these reactivity patterns will be crucial for utilizing this compound as a versatile building block in the synthesis of more complex molecules.
Development of New Chemical Biology Tools
The unique combination of the trifluoromethyl group and the oxetane ring makes this compound an attractive scaffold for the development of novel chemical biology tools. Its properties can be leveraged to create probes for studying biological systems and as a building block in drug discovery.
A significant future direction is the use of this compound as a bioisostere. nih.govresearchgate.netrsc.orgnih.gov The oxetane moiety is often used as a polar and metabolically stable replacement for gem-dimethyl or carbonyl groups, while the trifluoromethyl group can mimic a methyl or even a nitro group. nih.gov This dual bioisosteric potential can be exploited to design molecules with improved pharmacokinetic and pharmacodynamic properties. For example, incorporating this moiety into known bioactive molecules could lead to analogs with enhanced cell permeability, metabolic stability, and target affinity.
The development of chemical probes is another promising area. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the amine functionality, this compound can be converted into a probe for target identification and validation studies. The trifluoromethyl group can provide a unique 19F NMR signature for in-cell or in vivo imaging and binding studies.
The table below highlights the potential applications of this compound in chemical biology.
| Application Area | Key Feature Utilized | Potential Impact |
|---|---|---|
| Bioisosteric Replacement | Improved physicochemical and metabolic properties. | Development of new drug candidates with better "drug-like" properties. |
| Chemical Probes for Target ID | Amenable to derivatization with reporter groups. | Facilitating the discovery and validation of new drug targets. |
| 19F NMR Probes | Presence of the CF3 group. | Enabling non-invasive imaging and binding studies in biological systems. |
| Fragment-Based Drug Discovery | Small, rigid scaffold with desirable properties. | Providing novel starting points for drug discovery programs. |
Q & A
Q. What are the common synthetic routes for 3-(Trifluoromethyl)oxetan-3-amine, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or ring-opening reactions of functionalized oxetane precursors. For example, the hydrochloride salt (CAS 1268883-21-1) is synthesized through acid-mediated cyclization or trifluoromethylation of oxetan-3-amine derivatives. Purification involves recrystallization or column chromatography, yielding ≥95% purity . A comparison of synthetic methods is summarized below:
| Method | Yield (%) | Purity (%) | Key Reagents/Conditions |
|---|---|---|---|
| Acid-mediated cyclization | 60-70 | 95 | HCl, THF, reflux |
| Trifluoromethylation | 50-65 | 97 | CF₃SO₂Na, Cu catalyst |
Researchers should validate purity via NMR, HPLC, and elemental analysis.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is hygroscopic and sensitive to light. Store in airtight containers under inert gas (N₂/Ar) at –20°C. Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Waste disposal must comply with hazardous chemical protocols, as outlined in safety data sheets for structurally similar amines .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use ¹⁹F NMR to confirm trifluoromethyl group integration (δ ~ -60 to -70 ppm). ¹H/¹³C NMR resolves oxetane ring protons (δ 4.5-5.0 ppm) and amine protons (δ 1.5-2.5 ppm). Mass spectrometry (ESI-TOF) provides molecular ion confirmation (C₄H₇F₃NO, [M+H]⁺ = 158.04). X-ray crystallography can resolve stereochemistry if crystalline derivatives are available .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or asymmetric catalysis (e.g., RuCl₃-mediated oxidation) are viable. For example, RuCl₃/NaIO₄ systems (as used in fluoroalkyl imine synthesis ) can induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak® columns) or circular dichroism (CD).
Q. What computational tools predict the reactivity of this compound in drug discovery?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron-withdrawing effect of the trifluoromethyl group on oxetane ring strain and amine basicity. Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets, such as enzymes or GPCRs. These methods guide structural modifications for improved pharmacokinetics .
Q. How can researchers resolve contradictions in reported synthetic yields and purity?
- Methodological Answer : Discrepancies (e.g., 95% vs. 97% purity ) may arise from batch-specific conditions (solvent quality, catalyst loading). Cross-validate results using orthogonal techniques:
- Compare melting points with literature values.
- Use Karl Fischer titration to assess hygroscopicity-induced water content.
- Reproduce methods from independent sources to identify protocol-dependent variables.
Applications in Drug Discovery
Q. What role does this compound play in medicinal chemistry?
- Methodological Answer : The oxetane ring improves metabolic stability and solubility, while the trifluoromethyl group enhances target binding. It serves as a precursor for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
